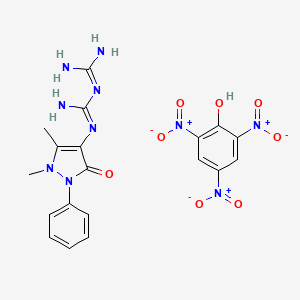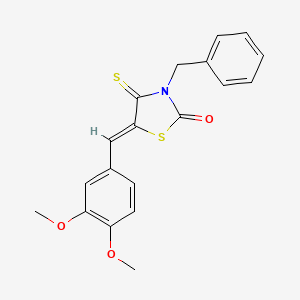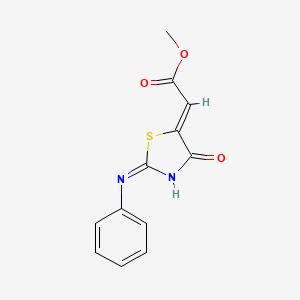![molecular formula C20H22N4O B6016084 (4-methoxybenzyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine](/img/structure/B6016084.png)
(4-methoxybenzyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-methoxybenzyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine is a chemical compound that has gained interest among researchers due to its potential use in scientific research. This compound can be synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
作用機序
The mechanism of action of (4-methoxybenzyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine involves its binding to certain receptors in the brain. It has been shown to bind to the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the alpha-1 adrenergic receptor. This binding modulates the activity of these receptors and can lead to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin release in the brain and to modulate the activity of certain enzymes involved in neurotransmitter synthesis and metabolism. This compound has also been shown to have anti-inflammatory and antioxidant effects in certain cell types.
実験室実験の利点と制限
One of the advantages of using (4-methoxybenzyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine in lab experiments is its ability to modulate the activity of certain receptors in the brain. This can be useful in studying the effects of certain drugs on the brain and in investigating the role of certain enzymes in various physiological processes. However, one of the limitations of using this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of (4-methoxybenzyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine in scientific research. One of the potential applications is in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. This compound could also be used to study the role of certain enzymes in various physiological processes and to investigate the effects of certain drugs on the brain. Additionally, further research is needed to explore the potential toxicity of this compound and to develop methods for reducing its toxicity in lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has gained interest among researchers due to its potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications and limitations of this compound in scientific research.
合成法
(4-methoxybenzyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine can be synthesized using various methods. One of the commonly used methods involves the reaction between 4-methoxybenzylamine and 1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl] ethanone in the presence of a reducing agent such as sodium borohydride. The reaction yields the desired compound as a white solid.
科学的研究の応用
(4-methoxybenzyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine has been used in scientific research to study the mechanism of action of certain enzymes and receptors. It has been shown to bind to certain receptors in the brain and modulate their activity. This compound has also been used to study the effects of certain drugs on the brain and to investigate the role of certain enzymes in various physiological processes.
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-14(22-12-16-4-6-18(25-3)7-5-16)19-13-23-20(24-15(19)2)17-8-10-21-11-9-17/h4-11,13-14,22H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJOQEKJGJHOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(C)NCC2=CC=C(C=C2)OC)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-thiophenecarboxamide](/img/structure/B6016008.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-N-methyl-3-piperidinamine](/img/structure/B6016020.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-cyclopentylbenzamide](/img/structure/B6016021.png)
![3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-4-piperidinyl}-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B6016035.png)
![3-({2-[5-(4-morpholinylcarbonyl)-2-thienyl]-1-pyrrolidinyl}carbonyl)benzonitrile](/img/structure/B6016040.png)
![1-cyclopropyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B6016041.png)
![2-({[2-(4-benzoyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-chlorophenyl)-1,3-cyclohexanedione](/img/structure/B6016048.png)
![potassium {2-hydroxy-3-[(4-methoxybenzyl)amino]propyl}sulfamate](/img/structure/B6016066.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6016067.png)


![(3'R*,4'R*)-1'-[(2'-methyl-3-biphenylyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6016070.png)

![N-ethyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-phenylacetamide](/img/structure/B6016087.png)